

# Quantitative Assessment of In Vitro Potency

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## *Compound of Interest*

Compound Name: **GSK-364735**

Cat. No.: **B8451372**

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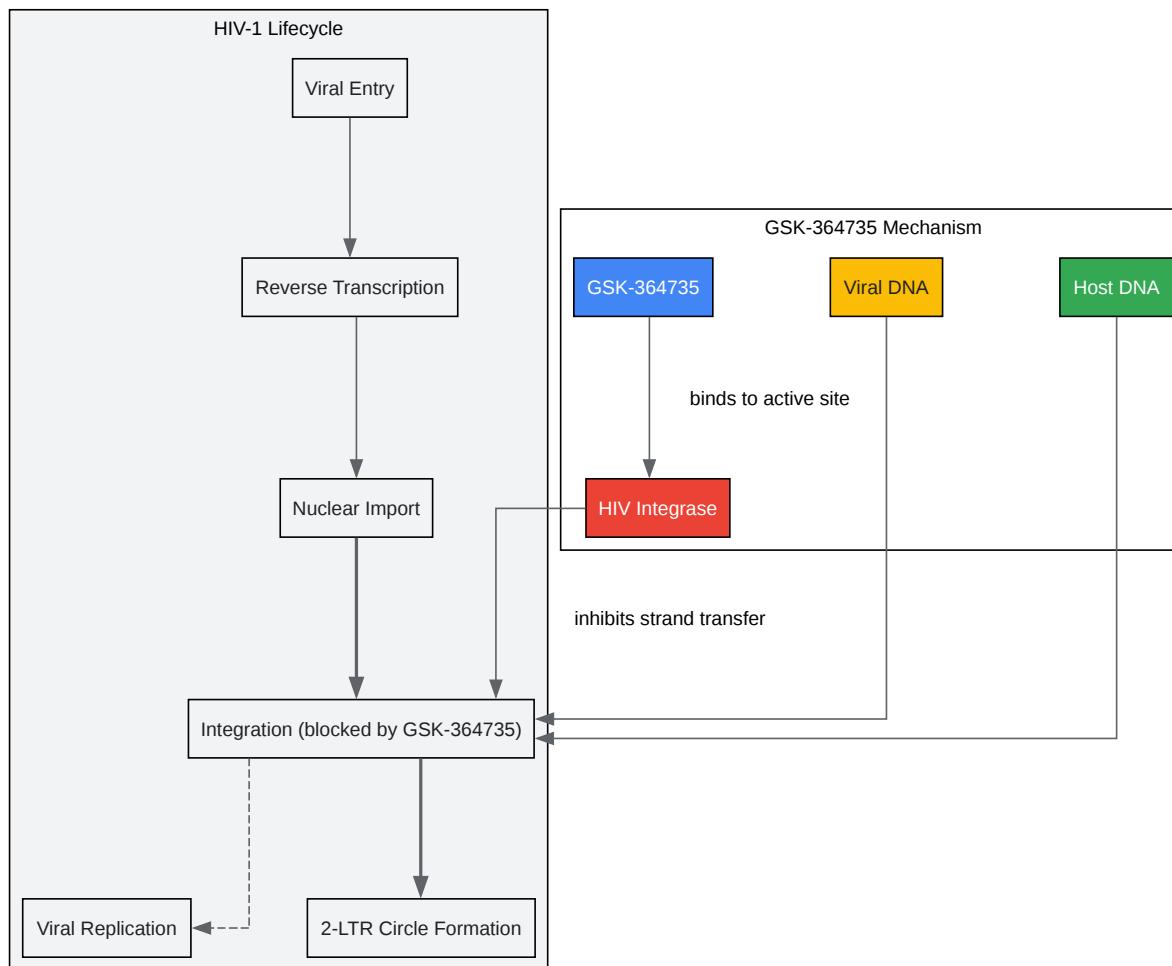
**GSK-364735** has demonstrated potent inhibitory activity against HIV-1 integrase and viral replication in a variety of in vitro assays. The quantitative data from these assessments are summarized below.

Assay Type	Target/Cell Line	Parameter	Value (nM)	Notes
Biochemical Assay	Recombinant HIV-1 Integrase	IC50	8 ± 2	Strand transfer assay. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Recombinant HIV-1 Integrase	Kd	6 ± 4		Binding constant, determined by competitive binding assay with another two-metal binding inhibitor. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Cellular Assays	Peripheral Blood Mononuclear Cells (PBMCs)	EC50	1.2 ± 0.4	Antiviral activity against HIV-1 replication. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
MT-4 Cells	EC50	5 ± 1		Antiviral activity against HIV-1 replication. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
MT-4 Cells with 100% Human Serum	EC50	Extrapolated 35-fold decrease		Demonstrates the impact of protein binding on potency. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
PHIV Assay with Human Serum Albumin (HSA)	-	17-fold shift in potency		Indicates HSA is a predominant serum protein that binds to GSK364735. <a href="#">[2]</a>
PHIV Assay with α1-acid glycoprotein (AAG)	-	2-fold shift in potency	[2]	

Parameter	Assay	Value	Unit	Notes
Selectivity Index	MT-4 Cells	SI	>2,200	Ratio of in-assay cytotoxicity to antiviral activity. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Protein-Adjusted IC50	-	PA-IC50	42	Calculated based on the shift in IC50 in 100% human serum. <a href="#">[6]</a>
Protein-Adjusted IC90	-	PA-IC90	168	<a href="#">[6]</a>

## Mechanism of Action: Inhibition of HIV-1 Integrase

**GSK-364735** exerts its antiviral effect by specifically targeting the strand transfer step in the HIV-1 DNA integration process. This is achieved through its interaction with the two-metal binding site within the catalytic center of the HIV integrase enzyme. By binding to this site, **GSK-364735** effectively blocks the integration of viral DNA into the host cell's genome, a critical step for viral replication. This mechanism leads to an accumulation of 2-long-terminal-repeat (2-LTR) circles, which are byproducts of unintegrated viral DNA.[\[1\]](#)[\[2\]](#)[\[3\]](#)



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Caption: Mechanism of **GSK-364735** action on HIV-1 integration.

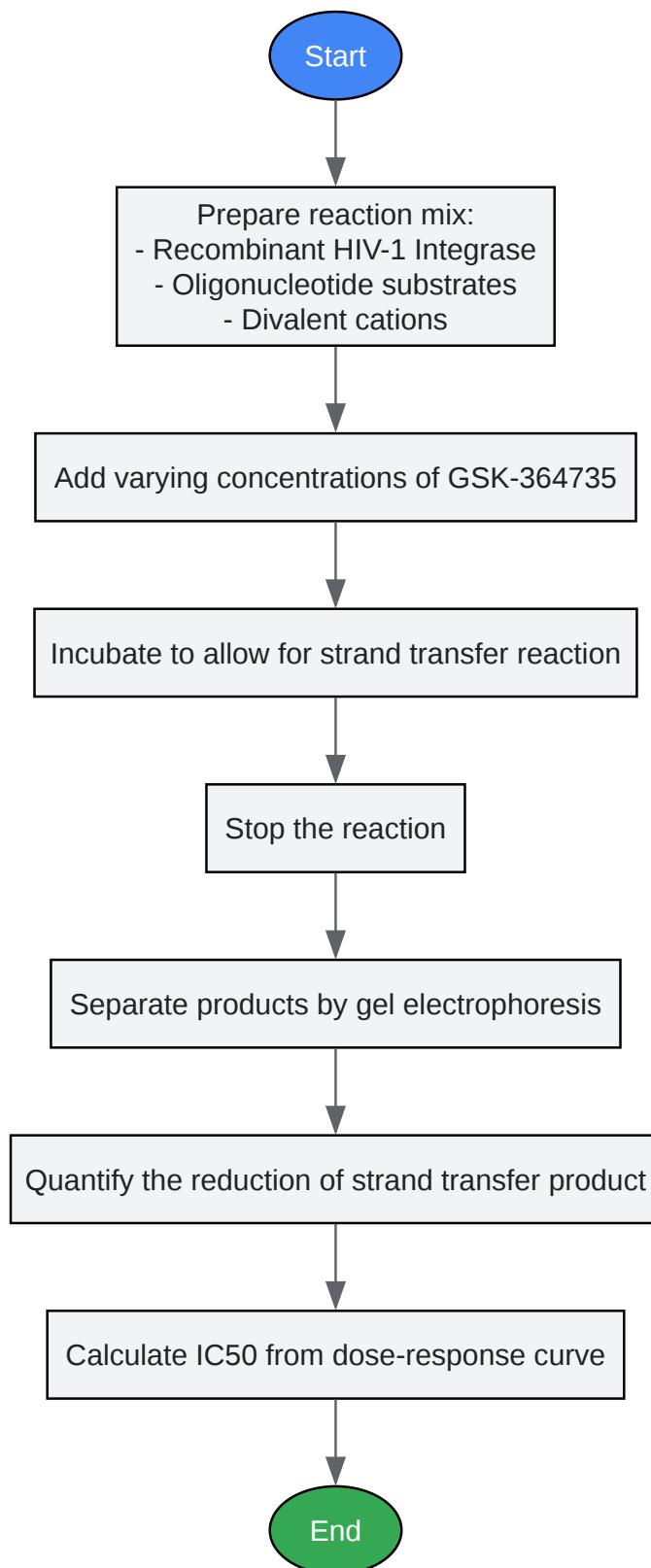
## Detailed Experimental Protocols

The in vitro potency and efficacy of **GSK-364735** were determined using a series of standardized biochemical and cellular assays.

### HIV-1 Integrase Strand Transfer Assay (Biochemical)

This assay measures the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.

- Enzyme: Purified recombinant HIV-1 integrase.
- Substrates: Oligonucleotide substrates mimicking the viral DNA ends.
- Procedure:
  - Recombinant HIV-1 integrase is incubated with the oligonucleotide substrates in the presence of a divalent metal cation (e.g., Mg<sup>2+</sup> or Mn<sup>2+</sup>).
  - **GSK-364735** at varying concentrations is added to the reaction mixture.
  - The reaction is allowed to proceed, and the products of the strand transfer reaction are separated by gel electrophoresis.
  - The extent of inhibition is quantified by measuring the reduction in the formation of the strand transfer product.
- Endpoint: The 50% inhibitory concentration (IC<sub>50</sub>) is calculated from the dose-response curve.[\[2\]](#)



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Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.

## MT-4 Cell HIV Replication Assay (Cellular)

This assay assesses the antiviral activity of a compound against HIV-1 replication in a human T-cell line.

- Cell Line: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.
- Virus: HIV-1 strain IIIB.
- Procedure:
  - MT-4 cells are infected with the HIV-1 IIIB strain.
  - The infected cells are then plated in 96-well plates containing serial dilutions of **GSK-364735**.
  - The plates are incubated for 5 days to allow for viral replication and the induction of cytopathic effects (CPE).
  - Cell viability is measured using a luminescence-based assay (e.g., CellTiter-Glo).
- Endpoint: The 50% effective concentration (EC50) is determined by the concentration of the compound that inhibits HIV-1-induced CPE by 50%. In-assay cytotoxicity is also measured in parallel on uninfected cells.[\[2\]](#)

## PHIV Cellular Assay

This assay utilizes a pseudotyped HIV vector to specifically measure the effect of a compound on the early steps of HIV replication, including integration.

- Vector: A vesicular stomatitis virus G-pseudotyped HIV (PHIV) vector expressing a reporter gene (e.g., luciferase).
- Cell Line: 293T cells.
- Procedure:
  - 293T cells are plated in 96-well plates.

- The cells are co-incubated with the PHIV vector and varying concentrations of **GSK-364735**.
- After a 2-day incubation, the expression of the reporter gene is measured (e.g., by adding a luciferase substrate and measuring luminescence).
- Endpoint: The IC<sub>50</sub> is calculated based on the reduction in reporter gene expression. This assay is also used to assess the effect of serum proteins like human serum albumin (HSA) and  $\alpha$ 1-acid glycoprotein (AAG) on the compound's potency.<sup>[2]</sup>

## Cross-Resistance and Combination Activity

**GSK-364735** has demonstrated efficacy against HIV strains resistant to reverse transcriptase inhibitors (RTIs) and protease inhibitors (PIs), retaining full potency.<sup>[2]</sup> While it showed equivalent activity against wild-type and these resistant viruses, some cross-resistance was observed with viruses resistant to other integrase inhibitors.<sup>[1][2][3]</sup> In combination studies with approved antiretrovirals, **GSK-364735** exhibited either additive or synergistic effects, with no antagonism observed.<sup>[1][3]</sup> This suggests its potential for use in combination antiretroviral therapy.

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